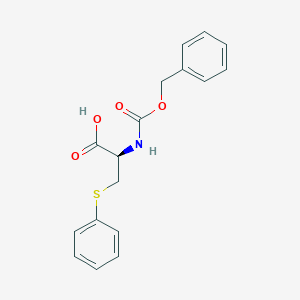

CBZ-S-Phenyl-L-Cysteine

概要

説明

CBZ-S-Phenyl-L-Cysteine (CBZ-SPC) is a synthetic amino acid derivative of cysteine, an essential amino acid and a key component of many proteins. It is used in a wide range of scientific research applications, including studies of protein structure and function, as well as in drug development and drug delivery. CBZ-SPC has been studied extensively for its biochemical, physiological, and pharmacological effects, and has been found to have a number of advantages and limitations for laboratory experiments.

科学的研究の応用

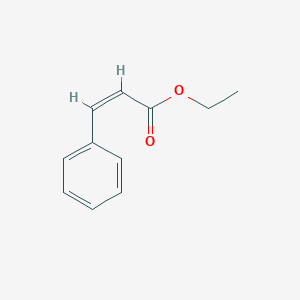

Inhibition of Cysteine Proteases

CbzPheAlaCH=CHCOCOOEt is a highly effective, time-dependent, and selective inhibitor of cysteine proteases. This has potential applications in drug discovery and therapeutic applications (Darkins et al., 2007).

Bioluminescence Imaging

A developed bioluminescence probe (CBP) effectively visualizes exogenous and endogenous cysteine in whole animals, aiding in understanding its complex role in various biological functions (Hu et al., 2020).

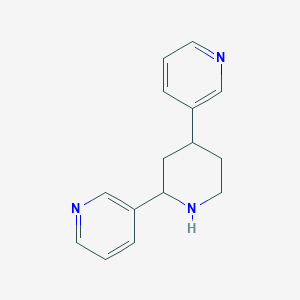

Cathepsin S Inhibition

Cbz-Phe-Leu-COCHO is a potent, reversible synthetic inhibitor of cathepsin S with significant selectivity, suggesting potential therapeutic applications (Walker et al., 2000).

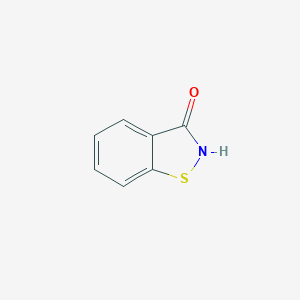

Cystatin C-based Peptidyl Diazomethanes

These compounds effectively inhibit papain, human cathepsin B, and bovine cathepsin B, with varying efficiency based on the inhibitor's composition (Hall et al., 1992).

Inhibition of Staphylococcus aureus Cysteine Protease-Transpeptidase Sortase

Novel substrate-derived inhibitors have shown efficacy in inhibiting this enzyme, useful for detecting wild-type SrtA in crude cell lysates (Scott et al., 2002).

Inhibitors of Ovine Brain Glutamine Synthetase

Cbz-derivatives of amino acids have shown effectiveness in inhibiting this enzyme, although their efficacy is reduced in the presence of organic solvents (Lustig et al., 1971).

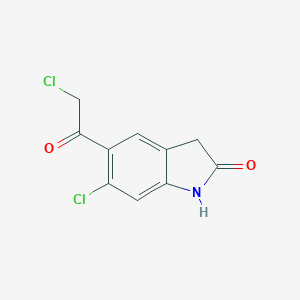

Inhibition of Hepatitis A Virus 3C Cysteine Proteinase

Serine and threonine beta-lactones show potential as potent inhibitors of this proteinase, offering new possibilities for antiviral drugs (Lall et al., 2002).

Safety and Hazards

CBZ-S-Phenyl-L-Cysteine is intended for research and development use only. It is not recommended for medicinal, household, or other uses . In case of accidental ingestion or contact, appropriate safety measures should be taken, such as rinsing the mouth with water, washing the skin with soap and water, and flushing the eyes with water .

作用機序

特性

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c19-16(20)15(12-23-14-9-5-2-6-10-14)18-17(21)22-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBOGFMUFMJWEP-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CSC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159453-24-4 | |

| Record name | S-Phenyl-N-[(phenylmethoxy)carbonyl]-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159453-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

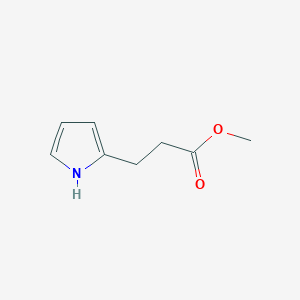

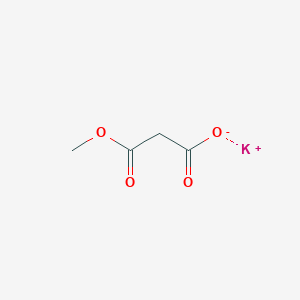

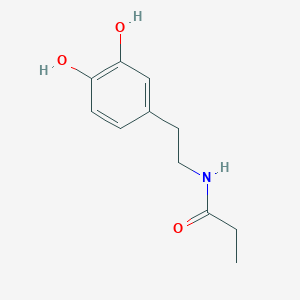

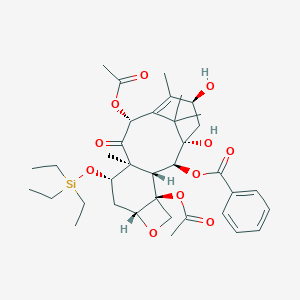

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most common synthetic approach for producing CBZ-S-Phenyl-L-Cysteine?

A1: A widely used method for synthesizing N-Carboxybenzyl-(S-Phenyl)-L-Cysteine (this compound) starts with the β-lactone of N-Carboxybenzyl-L-serine. This approach has been successfully scaled to multi-kilogram production and yields the desired compound with high optical purity. []

Q2: Are there any novel intermediate compounds identified in the synthesis of this compound or its derivatives?

A2: Yes, recent research has led to the identification of novel intermediate compounds during the synthesis of halogenoalkyl alcohol derivatives using this compound as a starting material. These include new active ester derivatives, a novel ylide compound (formula 5), and a halomethyl ketone intermediate (formula 6). These discoveries pave the way for the efficient production of (2S, 3R)-N-Carboxybenzyl-3-amino-1-halogeno-4-phenylsulfanyl-butane-2-ol derivatives. []

Q3: What is a notable application of this compound in synthetic chemistry?

A3: this compound serves as a valuable starting material in the synthesis of various organic compounds. One notable application is its use in a convenient, large-scale synthesis of N-Carboxybenzyl-(S-Phenyl)-L-Cysteine itself. This highlights the compound's versatility and importance in synthetic organic chemistry. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,13R,15Z)-15-Ethyl-18,18-dihydroxy-16-methyl-14,17-dioxatetracyclo[11.3.3.02,11.04,9]nonadeca-4(9),6,10,15-tetraene-3,5,8-trione](/img/structure/B18987.png)

![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B19007.png)

![6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI)](/img/structure/B19024.png)